molecular formula C13H18N4O B14870121 (3-(1-(1H-pyrrol-1-yl)cyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine

(3-(1-(1H-pyrrol-1-yl)cyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B14870121
M. Wt: 246.31 g/mol
InChI Key: HSFJLNJUURKWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(1-(1H-pyrrol-1-yl)cyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine is a complex organic compound that features a pyrrole ring, a cyclohexyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1-(1H-pyrrol-1-yl)cyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Oxadiazole Ring Formation: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative.

    Final Assembly: The final step involves the coupling of the pyrrole, cyclohexyl, and oxadiazole moieties under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(3-(1-(1H-pyrrol-1-yl)cyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like halides or amines replace specific atoms or groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(3-(1-(1H-pyrrol-1-yl)cyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-(1-(1H-pyrrol-1-yl)cyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (3-(1-(1H-pyrrol-1-yl)cyclohexyl)-1,2,4-triazol-5-yl)methanamine: Similar structure but with a triazole ring instead of an oxadiazole ring.

    (3-(1-(1H-pyrrol-1-yl)cyclohexyl)-1,2,4-thiadiazol-5-yl)methanamine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

(3-(1-(1H-pyrrol-1-yl)cyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties

Properties

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

[3-(1-pyrrol-1-ylcyclohexyl)-1,2,4-oxadiazol-5-yl]methanamine

InChI

InChI=1S/C13H18N4O/c14-10-11-15-12(16-18-11)13(6-2-1-3-7-13)17-8-4-5-9-17/h4-5,8-9H,1-3,6-7,10,14H2

InChI Key

HSFJLNJUURKWKX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=NOC(=N2)CN)N3C=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.